(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
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Overview
Description
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine and chlorine-substituted pyrimidine ring, an amino group, and a dimethylphosphine oxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves multiple steps:
Formation of 5-Bromo-2-chloropyrimidine: This intermediate can be synthesized by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to yield 5-bromo-2-chloropyrimidine.
Amination Reaction: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to form 4-amino-5-bromo-2-chloropyrimidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphine oxide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be obtained.
Oxidation and Reduction Products: The products include different oxidation states of the phosphorus atom, such as phosphine oxides or phosphines.
Scientific Research Applications
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: This compound has similar structural features but with two chlorine atoms instead of a bromine and chlorine atom.
4-Amino-5-bromo-2-chloropyrimidine: This is a precursor in the synthesis of the target compound and shares the pyrimidine core structure.
Uniqueness
(2-((5-Bromo-2-chloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can influence its reactivity and binding properties.
Properties
Molecular Formula |
C12H12BrClN3OP |
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Molecular Weight |
360.57 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrClN3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
NUSJWHMDHVMUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Br)Cl |
Origin of Product |
United States |
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